N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a complex organic compound belonging to the class of chromen derivatives. This compound exhibits significant biological activities and has been studied for its potential applications in medicinal chemistry. The molecular structure is characterized by a chromen core, which is known for its diverse pharmacological properties.
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can be classified under:
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves several steps:
The multi-step synthesis allows for the introduction of various functional groups that can enhance the biological activity of the final product .
The molecular structure of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can be described as follows:
Property | Value |
---|---|
Molecular Formula | C26H29N3O4 |
Molecular Weight | 447.5 g/mol |
InChI | InChI=1S/C26H29N3O4 |
SMILES | CC(C(=O)NCC(=O)C1=CC=C(C(=C1)C(=O)O)OC)=C(C)C)=C(C)C |
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific biological targets:
This mechanism suggests potential therapeutic applications in treating various diseases .
While specific physical properties such as density and boiling point are not readily available, the compound is expected to exhibit typical characteristics of organic compounds with similar structures.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is suitable for various laboratory applications .
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several scientific applications:
These applications underline the significance of this compound in both research and industrial settings .
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine relies on strategic condensation between coumarin acid intermediates and dipeptides. This hybrid architecture merges the bioactive coumarin scaffold with peptide functionality through tailored coupling reactions.
The synthesis commences with constructing the coumarin core through Pechmann or Knoevenagel condensation. Key intermediates like 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (C₁₅H₁₆O₅) are prepared by alkylation at the C3 position, introducing a carboxylic acid-terminated chain for subsequent peptide coupling [2] [5]. Selective methylation at the 7-position is achieved using dimethyl sulfate under alkaline conditions, while the propanoic acid side chain is installed via Michael addition. The crystalline solid intermediate exhibits limited solubility in aqueous media, necessitating anhydrous organic solvents for downstream reactions.
Table 1: Key Coumarin-3-propanoic Acid Intermediates
Intermediate | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|
3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid | C₁₄H₁₄O₅ | 262.26 | Phenolic precursor for methylation |
Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate | C₁₇H₂₀O₅ | 304.34 | Ester-protected derivative |
3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid | C₁₅H₁₆O₅ | 276.29 | Activated for peptide coupling |
Coumarin-peptide conjugation employs solution-phase or solid-phase methodologies. In solution-phase, the coumarin-3-propanoic acid is activated with carbodiimides (e.g., DCC) or uronium salts (HATU) in anhydrous DMF, followed by reaction with glycylglycine’s N-terminus. Triethylamine maintains a pH of 8–9 to facilitate nucleophilic attack by the dipeptide’s amine group [8]. Solid-phase synthesis utilizes Wang resin-bound Fmoc-glycine, where sequential deprotection (piperidine/DMF) and coupling with Fmoc-glycine precede coumarin acid attachment. Cleavage from the resin (TFA/DCM) yields the target compound with minimized epimerization. Solution-phase offers scalability (>5 mmol), while solid-phase provides superior regiocontrol for sensitive analogs.
Table 2: Solution-Phase vs. Solid-Phase Conjugation Performance
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 2–10 mmol | 0.1–0.5 mmol |
Coupling Yield | 65–78% | 85–93% |
Epimerization Risk | Moderate (5–8%) | Low (<2%) |
Purification Complexity | High (multiple byproducts) | Moderate (resin-derived impurities) |
Scalability | Excellent | Limited |
Ethyl ester derivatives (e.g., ethyl 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate) serve as stabilized precursors for cold-chain synthesis. Prepared by refluxing the coumarin acid with ethanol and catalytic sulfuric acid (70°C, 8 hr), these lipophilic esters resist degradation during storage and transport at 2–8°C [4]. The ethyl ester’s molecular weight (304.34 g/mol) and SMILES string (O=C(OCC)CCC(C1=O)=C(C)C2=C(O1)C(C)=C(OC)C=C2
) confirm its utility as a protected form. Cold-chain logistics are essential for labile intermediates, with temperatures maintained below -15°C for international shipping to prevent hydrolysis.
Ethyl ester hydrolysis employs alkaline saponification (2M NaOH, 25°C, 4 hr) or acidic hydrolysis (6M HCl, 80°C, 2 hr). Alkaline conditions afford higher yields (>90%) of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid without coumarin lactone ring degradation [5]. Critical parameters include:
Although classical synthesis relies on amide bonds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables triazole-linked peptide-coumarin hybrids. This approach introduces a 1,2,3-triazole ring as a rigid bioisostere for the amide bond. The methodology involves:
Hybrid compounds demand orthogonal purification due to polar peptide and lipophilic coumarin domains. Reverse-phase HPLC (C18 column) with gradient elution (10→60% acetonitrile/0.1% TFA over 30 min) resolves the target compound (retention time: 17.2 min) from:
Structural confirmation requires multimodal characterization:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3